REACTION_CXSMILES
|
FC1[C:7](OC)=[CH:6][CH:5]=[CH:4][C:3]=1[S:10][CH2:11][CH2:12]C(O)=O.FC(F)(F)[C:18]([O:20][C:21](=O)[C:22]([F:25])(F)F)=O.C([O-])([O-])=[O:30].[Na+].[Na+]>FC(F)(F)C(O)=O>[F:25][C:22]1[C:21]([O:20][CH3:18])=[CH:7][CH:6]=[C:5]2[C:4]=1[CH2:3][S:10][CH2:11][C:12]2=[O:30] |f:2.3.4|
|
Name
|
acid
|
Quantity
|
7.63 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1OC)SCCC(=O)O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature (8 minutes)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
8 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=CC=C2C(CSCC12)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.42 g | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |